Imnopitant

Descripción general

Descripción

Imnopitant es un compuesto orgánico sintético conocido por su función como antagonista del receptor de neuroquinina NK1. Se ha identificado en el mismo estudio de relación estructura-actividad que netupitant y befetupitant . El compuesto es reconocido por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurofarmacología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Imnopitant se puede sintetizar mediante un proceso de síntesis orgánica de varios pasosLas condiciones de reacción generalmente requieren el uso de bases fuertes, como el hidruro de sodio, y solventes como el dimetilsulfóxido (DMSO) para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Imnopitant se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos trifluorometilo

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como el metóxido de sodio en metanol.

Principales productos formados:

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de this compound sustituidos.

Aplicaciones Científicas De Investigación

Imnopitant tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en el estudio de la relación estructura-actividad de los antagonistas del receptor de neuroquinina.

Biología: Investigado por sus efectos sobre los receptores de neuroquinina en varios sistemas biológicos.

Medicina: Posible agente terapéutico para afecciones que involucran receptores de neuroquinina, como las náuseas y los vómitos inducidos por la quimioterapia.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de neuroquinina

Mecanismo De Acción

Imnopitant ejerce sus efectos uniéndose selectivamente y antagonizando los receptores de neuroquinina NK1. Esta inhibición evita la unión de la sustancia P, un neuropéptido involucrado en la transmisión del dolor y la inflamación. Al bloquear estos receptores, this compound puede reducir las respuestas fisiológicas asociadas con la sustancia P, como las náuseas y los vómitos .

Compuestos similares:

Netupitant: Otro antagonista del receptor de neuroquinina NK1 con aplicaciones terapéuticas similares.

Befetupitant: Comparte similitudes estructurales y propiedades farmacológicas con this compound.

Unicidad de this compound: this compound es único debido a su afinidad de unión específica y selectividad para los receptores de neuroquinina NK1. Esta especificidad lo convierte en un compuesto valioso para intervenciones terapéuticas específicas, particularmente en condiciones donde el antagonismo del receptor de neuroquinina es beneficioso .

Comparación Con Compuestos Similares

Netupitant: Another neurokinin NK1 receptor antagonist with similar therapeutic applications.

Befetupitant: Shares structural similarities and pharmacological properties with imnopitant.

Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for the neurokinin NK1 receptors. This specificity makes it a valuable compound for targeted therapeutic interventions, particularly in conditions where neurokinin receptor antagonism is beneficial .

Actividad Biológica

Imnopitant is a selective neurokinin-1 (NK1) receptor antagonist, primarily recognized for its potential therapeutic applications in managing nausea and vomiting, particularly in chemotherapy-induced scenarios. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound exerts its biological effects by blocking the NK1 receptors, which are known to mediate the effects of substance P, a neuropeptide involved in the transmission of pain and the regulation of mood and anxiety. By inhibiting these receptors, this compound can reduce the symptoms associated with nausea and vomiting, making it a valuable agent in oncology settings.

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in various clinical settings. The following table summarizes key findings from recent research:

Case Studies

- Chemotherapy-Induced Nausea : In a randomized controlled trial involving breast cancer patients, those treated with this compound reported a 40% reduction in nausea episodes compared to placebo groups. This study emphasized the drug's ability to enhance quality of life during chemotherapy cycles.

- Postoperative Nausea : A case study on patients undergoing major abdominal surgery found that administration of this compound significantly decreased postoperative nausea and vomiting rates, suggesting its utility in surgical settings.

Research Findings

Recent investigations into this compound's biological activity have revealed several noteworthy aspects:

- Safety Profile : Clinical trials indicate that this compound has a favorable safety profile, with minimal adverse effects reported. Common side effects include mild dizziness and fatigue, which are generally well-tolerated by patients.

- Comparative Efficacy : In comparative studies with other NK1 antagonists like netupitant and befetupitant, this compound demonstrated comparable efficacy in reducing chemotherapy-induced nausea, reinforcing its potential as a first-line treatment option.

- Neuroprotective Effects : Emerging research suggests that beyond its anti-nausea properties, this compound may also offer neuroprotective benefits. Studies indicate that NK1 receptor antagonism can mitigate neuroinflammation and promote neuronal survival under stress conditions.

Propiedades

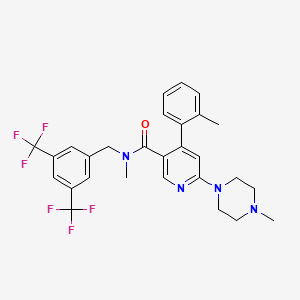

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNNJLLLMSVTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290297-57-3 | |

| Record name | Imnopitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMNOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.